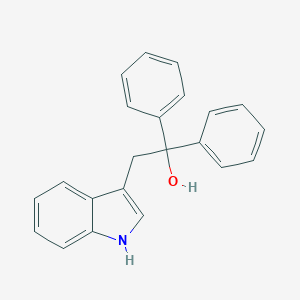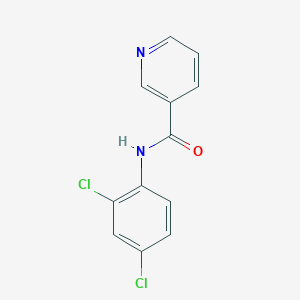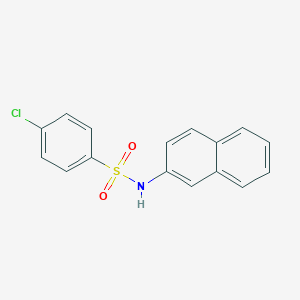
N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a pyrazolone derivative that has been synthesized through various methods, and its unique chemical structure has been found to possess several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and physiological effects:
This compound has been found to possess several biochemical and physiological effects. This compound has been shown to possess anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. Additionally, this compound has also been found to possess anti-tumor and anti-cancer properties, which may be useful in the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide in lab experiments is its potential applications in various fields of research. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. One potential direction is to further investigate its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research can be conducted to investigate the potential toxicity and side effects of this compound, as well as its potential applications in other fields of research.
Synthesis Methods
The synthesis of N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been achieved through several methods, including the reaction of 1-phenyl-3-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-en-1-one with 1-phenyl-2,5-dimethylpyrrole-3-carboxylic acid hydrazide. Additionally, this compound can also be synthesized through the reaction of 1-phenyl-3-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-en-1-one with 1-phenylpyrrolidine-3-carboxylic acid hydrazide.
Scientific Research Applications
N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been found to possess several potential applications in scientific research. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, this compound has also been found to possess potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(1,3-dimethyl-5-oxo-2-phenylpyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22N4O3/c1-15-20(22(29)24(2)26(15)18-11-7-4-8-12-18)23-21(28)16-13-19(27)25(14-16)17-9-5-3-6-10-17/h3-12,16H,13-14H2,1-2H3,(H,23,28) |
InChI Key |
IABBBLSIGHECIG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B270740.png)



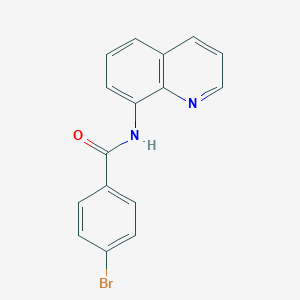
![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)

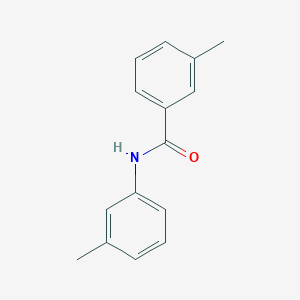
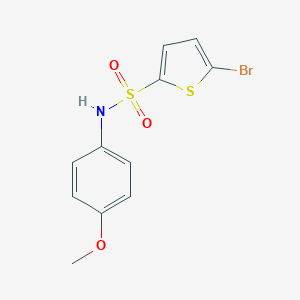
![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
